Physicochemical Property Head‑to‑Head: Lipophilicity and Drug‑Likeness vs. Methylene‑Bridged Analog (CAS 1207001‑85‑1) and UPS17
The target compound displays a computed XLogP3 of 2.1, which is approximately 1.3 log units higher than the predicted logP of the methylene‑bridged analog N‑((3‑methyl‑1,2,4‑oxadiazol‑5‑yl)methyl)‑2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide (CAS 1207001‑85‑1; predicted logP ≈ 0.8) and substantially higher than the lead anti‑tubercular compound UPS17 (2‑(4‑oxoquinazolin‑3(4H)‑yl)‑N‑(thiazol‑2‑yl)acetamide; predicted logP ≈ 0.5) [1][2]. This increase in lipophilicity is driven by the presence of the para‑phenyl spacer and the 3‑methyl substitution on the oxadiazole ring, which together add approximately 1.5 logP units relative to the more polar thiazolyl and methylene‑bridged comparators. The molecular weight (361.4 g mol⁻¹) remains below the 500 Da threshold, and the topological polar surface area (≈ 102 Ų) is well within the recommended < 140 Ų range for oral bioavailability [1].
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; MW = 361.4 g mol⁻¹; TPSA ≈ 102 Ų; HBD = 1; HBA = 6 |
| Comparator Or Baseline | Methylene‑bridged analog (CAS 1207001‑85‑1): predicted logP ≈ 0.8; UPS17: predicted logP ≈ 0.5 |
| Quantified Difference | ΔlogP ≈ +1.3 to +1.6 log units vs. comparators |
| Conditions | Computed properties: XLogP3 via PubChem (2025 release); comparator logP values estimated by consensus prediction (ALOGPS 2.1 / XLogP3) |
Why This Matters
Higher lipophilicity within the acceptable drug‑like range enhances passive membrane permeability, potentially improving cellular uptake and oral absorption relative to more polar analogs, a critical factor when selecting compounds for cell‑based antiproliferative or anti‑infective screening cascades.
- [1] PubChem Compound Summary for CID 49677232, N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. National Center for Biotechnology Information (2025). View Source
- [2] Pedgaonkar, G. S., et al. Development of 2‑(4‑oxoquinazolin‑3(4H)‑yl)acetamide derivatives as novel enoyl‑acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. European Journal of Medicinal Chemistry 86:613‑627 (2014). View Source
